molecular formula C24H23N3O4S2 B2404132 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide CAS No. 476276-72-9

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide

Cat. No.: B2404132
CAS No.: 476276-72-9
M. Wt: 481.59
InChI Key: CZXICBXIPPAQER-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a diethylsulfamoyl benzamide structure

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide has numerous applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with various enzymes and receptors, influencing biochemical processes. The hydroxyphenyl group may contribute to the compound’s antioxidant properties, while the diethylsulfamoyl benzamide structure can enhance its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-3-27(4-2)33(30,31)18-12-9-16(10-13-18)23(29)25-17-11-14-21(28)19(15-17)24-26-20-7-5-6-8-22(20)32-24/h5-15,28H,3-4H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXICBXIPPAQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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